Cbz is an Absolute Requirement for Anti-HCMV Activity in Azetidine-Containing Dipeptides: Direct Comparative SAR Evidence
In a systematic SAR study of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV) protease, replacement of the N-terminal benzyloxycarbonyl (Cbz) group with alternative protecting groups—including methoxycarbonyl, acetyl, and urea moieties containing aromatic groups—led to a complete loss of antiviral activity. The Cbz moiety was identified as an absolute requirement for anti-HCMV activity [1]. This represents a direct head-to-head comparison within a single coherent study, where the Cbz-bearing compound retained activity while all comparator N-terminal substitutions abolished it. Although this SAR finding pertains to 2-carboxy-azetidine dipeptides rather than the 3-sulfinate directly, it establishes a strong precedent that the Cbz group can confer binding-critical conformational restriction (γ-type reverse turn) that other N-protecting groups cannot replicate.
| Evidence Dimension | Anti-HCMV activity retention upon N-terminal group variation |
|---|---|
| Target Compound Data | Cbz-N-terminus azetidine dipeptides: retained anti-HCMV activity (compound series 4a–e, 7a–f active). |
| Comparator Or Baseline | Methoxycarbonyl, acetyl, urea, and other N-terminal replacements: anti-HCMV activity abolished (inactive compounds). |
| Quantified Difference | Activity: retained (Cbz) vs. abolished (all comparators tested); 'benzyloxycarbonyl moiety at the N-terminus were absolute requirements' [1]. |
| Conditions | In vitro anti-HCMV assay; azetidine-2-carboxamide dipeptide series; conformational analysis by ¹H NMR confirming γ-type reverse turn. |
Why This Matters
For researchers building azetidine-containing bioactive molecules, the Cbz group may be non-negotiable for target engagement, making Cbz-protected azetidine sulfinate building blocks essential intermediates where Boc analogs would yield inactive final compounds.
- [1] Pérez-Faginas, P., Aranda, M.T., García-López, M.T., Snoeck, R., Andrei, G., Balzarini, J. & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. DOI: 10.1016/j.bmc.2010.12.052. PMID: 21227703; PMCID: PMC7127091. View Source
